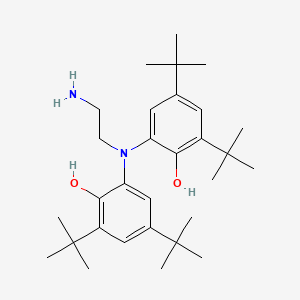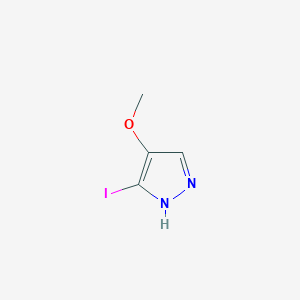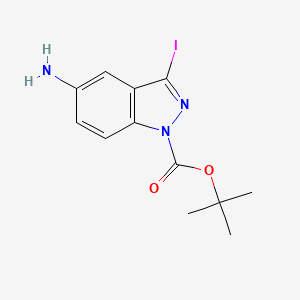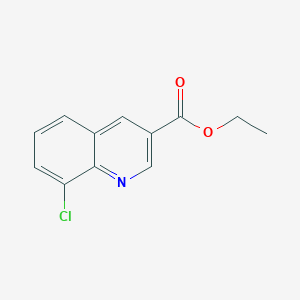
6,6'-((2-氨基乙基)偶氮二甲基)双(2,4-二叔丁基苯酚)
描述
Synthesis Analysis
The synthesis of 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) involves a reaction with triethylamine in hexane for 8 hours, yielding a 71% product . Another method involves refluxing in acetonitrile at 20°C for 4 hours, yielding a 64% product .Molecular Structure Analysis
The molecular structure of 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) has been studied in various contexts. For the monomeric Ti derivative, the metal was solved in a trigonal bipyramidal geometry. For the Zr and Hf derivatives, a symmetric dinuclear complex was formed where the ethoxide moiety of the AM-DBP2 ligand bridges to the other metal center, generating an octahedral geometry .Chemical Reactions Analysis
The chemical reactions involving 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) have been explored in the context of group 4 metal alkoxides. The product from each system led to a tetradentate AM-DBP2 ligand and retention of a parent alkoxide ligand .科学研究应用
Coordination Chemistry and Metal Complex Synthesis
This compound is particularly significant in coordination chemistry due to its potential to act as a ligand for metal complexes. Its structure allows it to bind with metals, forming stable complexes that can be used for catalysis or material properties modification . For instance, it can be involved in synthesizing cadmium complexes, which have been studied for their crystal structures and potential applications in electronics and photonics .
Drug Discovery
In the realm of drug discovery, the compound’s ability to form stable complexes with various metals can be exploited to create new pharmaceuticals. Metal complexes of this compound could potentially exhibit therapeutic properties, such as antimicrobial, anti-inflammatory, or even anticancer activities .
Polymer Science
The compound’s structural features make it suitable for modifying the properties of polymers. It can be used to synthesize new polymer materials with enhanced stability, durability, or specific functionalities like conductivity or biocompatibility. Its role in polymer cross-linking could lead to the development of advanced materials for medical devices or sustainable plastics .
Material Engineering
In material engineering, this compound can contribute to the development of new materials with unique properties. For example, it can be used to engineer nanomaterials with specific optical or electronic characteristics, which are valuable for applications in solar cells, sensors, or other high-tech devices .
Catalysis
The compound’s metal complexes can serve as catalysts in various chemical reactions. They can be used to accelerate reactions in organic synthesis, such as the epoxidation of alkenes or the sulfoxidation of sulfides, making the processes more efficient and environmentally friendly.
Nanotechnology
Lastly, in nanotechnology, this compound can be utilized to generate nanomaterials with precise control over their size and shape. These nanomaterials can have applications ranging from drug delivery systems to electronic components, where the compound’s ability to form stable metal complexes is crucial .
作用机制
The mechanism of action of 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) involves coordination behavior with group 4 metal alkoxides. The tridentate alkoxide ligand 6,6’-((2-Hydroxyethyl)azanediyl)bis(methylene)bis(2,4-di-tert-butylphenol), also known as H3-AM-DBP2, was found to generate specific metal alkoxides in a 1:1 ratio .
未来方向
The future directions of research involving 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) include exploring its impact on the morphology of nanoceramic materials generated from group 4 metal alkoxides . This could potentially lead to new applications in material engineering and other fields.
属性
IUPAC Name |
2-[N-(2-aminoethyl)-3,5-ditert-butyl-2-hydroxyanilino]-4,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O2/c1-27(2,3)19-15-21(29(7,8)9)25(33)23(17-19)32(14-13-31)24-18-20(28(4,5)6)16-22(26(24)34)30(10,11)12/h15-18,33-34H,13-14,31H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXUAAZRJVGOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N(CCN)C2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743241 | |
| Record name | 2,2'-[(2-Aminoethyl)azanediyl]bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) | |
CAS RN |
96506-59-1 | |
| Record name | 2,2'-[(2-Aminoethyl)azanediyl]bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)
![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)
![3-[(3-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B1445464.png)



![Tert-butyl (benzo[b]thiophen-6-ylmethyl)carbamate](/img/structure/B1445472.png)


![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)

